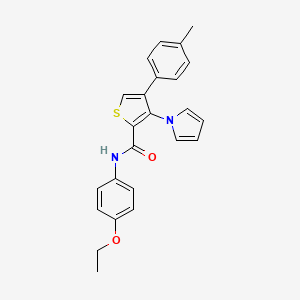

N-(4-ethoxyphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(4-ethoxyphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by three key structural features:

- 4-(4-methylphenyl) substituent: A para-methyl-substituted phenyl ring at the 4-position of the thiophene core, enhancing lipophilicity and influencing π-π stacking interactions.

- 3-(1H-pyrrol-1-yl) substituent: A pyrrole ring at the 3-position, which may participate in hydrogen bonding or act as a hydrogen bond acceptor.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2S/c1-3-28-20-12-10-19(11-13-20)25-24(27)23-22(26-14-4-5-15-26)21(16-29-23)18-8-6-17(2)7-9-18/h4-16H,3H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDDMKAJVCABQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Pyrrole Group: This step may involve a coupling reaction using a pyrrole derivative.

Attachment of the Phenyl Groups: This can be done through electrophilic aromatic substitution reactions.

Formation of the Carboxamide Group: This step usually involves the reaction of an amine with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., Br2) or nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Thiophene-2-carboxamide Derivatives

Key Observations:

- Substituent Effects on Properties :

- The ethoxy group in the target compound likely improves aqueous solubility compared to alkyl (e.g., propyl) or aromatic (e.g., benzodioxin) substituents due to its polar nature .

- Pyrrole at 3-position : Common in all analogs, this group may contribute to binding interactions in biological targets, such as SNAT2 or kinases .

- Synthetic Feasibility : Derivatives with simpler substituents (e.g., N-methyl) are more readily available in bulk (e.g., 14–24 mg), whereas complex groups like benzodioxin require specialized synthesis .

Pharmacological and Functional Insights

- SNAT2 Inhibition: The structurally related compound 3-(N-methyl (4-methylphenyl)sulfonamido)-N-(2-trifluoromethylbenzyl)thiophene-2-carboxamide () exhibits potent SNAT2 inhibition, suggesting that thiophene-2-carboxamides with aromatic N-substituents may target amino acid transporters. The ethoxyphenyl group in the target compound could modulate selectivity or potency .

Challenges and Opportunities

- Data Gaps : Direct biological data (e.g., IC₅₀, pharmacokinetics) for the target compound are absent in the evidence. Future studies should prioritize assays against SNAT2 or cancer cell lines.

- Synthetic Optimization : highlights that nitro-substituted analogs (e.g., T-IV-H, T-IV-I) have lower yields (63–69%) than simpler derivatives (74% for T-IV-B). Introducing the ethoxyphenyl group may require tailored conditions to avoid side reactions .

Biological Activity

N-(4-ethoxyphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Ethoxyphenyl group : Enhances lipophilicity and may influence receptor binding.

- Methylphenyl group : Potentially increases the compound's interaction with various biological targets.

- Pyrrole ring : Known for its role in biological systems, possibly contributing to the compound's pharmacodynamics.

- Thiophene ring : Imparts additional stability and may enhance interaction with target proteins.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Specific Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or inflammation.

- Receptor Binding : The compound's structural features suggest potential binding to various receptors, including those involved in pain and inflammation pathways. This binding could modulate signaling cascades critical for disease progression.

- Antioxidant Activity : Some studies have indicated that compounds with similar structures exhibit antioxidant properties, which could be beneficial in reducing oxidative stress-related damage in cells.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine production in vitro | |

| Antioxidant | Scavenges free radicals |

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the compound's anti-inflammatory properties. Using a lipopolysaccharide (LPS)-induced model of inflammation in macrophages, the compound demonstrated a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests its potential utility in treating inflammatory diseases.

Research Findings

Recent research has highlighted the need for further exploration of this compound’s pharmacokinetics and toxicity profile. Studies employing animal models are necessary to assess its therapeutic index and long-term effects.

Future Directions

Future research should focus on:

- In vivo studies to evaluate efficacy and safety.

- Mechanistic studies to elucidate specific pathways affected by the compound.

- Structure-activity relationship (SAR) analyses to optimize its pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.